molecular formula C16H22N4O B2575254 1-(3-methylphenyl)-N,5-di(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 954762-99-3

1-(3-methylphenyl)-N,5-di(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2575254
CAS No.: 954762-99-3
M. Wt: 286.379
InChI Key: VQSMQHQRCXLYGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Methylphenyl)-N,5-di(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a triazole-based compound characterized by a 1,2,3-triazole core substituted with a 3-methylphenyl group at the 1-position, isopropyl groups at the N and 5-positions, and a carboxamide moiety at the 4-position. The 3-methylphenyl substituent distinguishes it from commonly studied 4-substituted aryl analogs (e.g., 4-chloro or 4-bromophenyl), which may influence steric, electronic, and pharmacokinetic behaviors .

Properties

IUPAC Name

1-(3-methylphenyl)-N,5-di(propan-2-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O/c1-10(2)15-14(16(21)17-11(3)4)18-19-20(15)13-8-6-7-12(5)9-13/h6-11H,1-5H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQSMQHQRCXLYGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=C(N=N2)C(=O)NC(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-methylphenyl)-N,5-di(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide can be synthesized through a multi-step process involving the formation of the triazole ring followed by functional group modifications One common method involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring, known as the Huisgen cycloaddition or “click chemistry

Industrial Production Methods: Industrial production of this compound would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of efficient catalysts, solvents, and purification techniques to ensure high yield and purity. Continuous flow chemistry might be employed to enhance the scalability and safety of the process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-methylphenyl)-N,5-di(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the triazole or phenyl ring.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: The compound may exhibit biological activity, making it a candidate for studies in pharmacology and toxicology.

    Medicine: Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This compound could be explored for similar therapeutic applications.

    Industry: It could be used in the development of agrochemicals, dyes, and other industrial products.

Mechanism of Action

The mechanism of action of 1-(3-methylphenyl)-N,5-di(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide would depend on its specific biological target. Generally, triazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or activating their function. Detailed studies would be required to elucidate the exact molecular pathways involved.

Comparison with Other Triazole Derivatives:

    1-(3-methylphenyl)-N,5-di(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide: is unique due to its specific substitution pattern, which can influence its physical, chemical, and biological properties.

    Similar Compounds: Other triazole derivatives, such as 1,2,3-triazole-4-carboxamides with different substituents, can be compared in terms of their reactivity, stability, and biological activity.

Comparison with Similar Compounds

Table 1: Comparison of Key Triazole Carboxamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity Reference
Target Compound C₁₇H₂₃N₅O 313.40 3-methylphenyl, di-isopropyl Inferred from analogs
1-(4-Chlorophenyl)-N,5-di(isopropyl) analog C₁₅H₁₉ClN₄O 306.79 4-chlorophenyl, di-isopropyl Screening available
5-Amino-N-(2,4-dimethoxyphenyl)-1-(4-fluorophenyl) C₁₇H₁₆FN₅O₃ 357.34 5-amino, 4-fluorophenyl Antiproliferative (SNB-75 cells)
Triazofenamide C₁₆H₁₅N₅O 293.33 3-methylphenyl, phenyl Pesticide

Biological Activity

1-(3-methylphenyl)-N,5-di(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole class. Triazoles are recognized for their diverse biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of 1-(3-methylphenyl)-N,5-di(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is C15H20N4OC_{15}H_{20}N_4O with a molecular weight of 286.37 g/mol . The structural features include:

  • A triazole ring
  • A carboxamide functional group
  • Two isopropyl groups attached to nitrogen

These characteristics may enhance its solubility and biological activity.

Antimicrobial Properties

Triazole derivatives have been extensively studied for their antimicrobial properties. In vitro studies have shown that 1-(3-methylphenyl)-N,5-di(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide exhibits significant activity against various bacterial strains. For instance, it has demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, which are common pathogens in clinical settings .

Anticancer Activity

Research indicates that compounds within the triazole class can act as anticancer agents. Preliminary studies suggest that 1-(3-methylphenyl)-N,5-di(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide may inhibit tumor cell proliferation. A related compound with a similar structure showed an IC50 value of 6.06 μM against H460 lung cancer cells, indicating potential for further development in cancer therapy .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the triazole ring may interfere with enzyme activity related to disease processes. Interaction studies suggest that the compound can bind to specific biological macromolecules such as proteins and nucleic acids, influencing their function and potentially leading to apoptosis in cancer cells .

Comparative Analysis of Related Compounds

A comparison with structurally similar compounds highlights the unique properties of 1-(3-methylphenyl)-N,5-di(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide:

Compound Name Structure Features Biological Activity Unique Aspects
1-(3-methylphenyl)-N,5-di(propan-2-yl)-1H-1,2,3-triazole-4-carboxamideTriazole structure with a methyl groupAntimicrobial and anticancerPotential for enhanced binding affinity due to methyl position
4-(trifluoromethyl)phenyl-N,5-di(propan-2-yl)-1H-1,2,3-triazole-4-carboxamideContains trifluoromethyl groupAnticancerFluorinated groups enhance metabolic stability
1-(phenyl)-N,N-di(propan-2-yl)-1H-1,2,3-triazole-4-carboxamideLacks methyl substitution on phenylAntifungalSimpler structure leads to different pharmacokinetics

Case Studies and Research Findings

Recent studies have focused on synthesizing new triazole hybrids and evaluating their biological activities. For example:

  • A study reported that modifications to the triazole core can significantly enhance antibacterial efficacy against E. coli, with minimum inhibitory concentrations (MIC) as low as 0.0063 μmol/mL for some derivatives .
  • Another investigation into apoptosis mechanisms revealed that certain triazole compounds increased reactive oxygen species (ROS) levels in cancer cells, suggesting a potential pathway for inducing cell death .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.